4-(Methoxycarbonyl)benzenesulfonic acid

Polyester Modification Copolymerization Dyeability

Standard aromatic sulfonic acids lack the dual reactivity required for specialized polymer modification. This para-substituted compound combines a strong Brønsted acid (-SO3H) with an electrophilic ester (-COOCH3), enabling sequential functionalization. - **Polymer Application**: Copolymerized (0.5-3.5 mol%) with terephthalic acid and ethylene glycol to produce basic dyeable polyester fibers (Toray patents). - **Tunable Acidity**: Gas-phase acidity between benzenesulfonic acid and p-nitrobenzenesulfonic acid; ideal when p-TsOH is too weak but nitro analogs cause side reactions. - **Orthogonal Reactivity**: Sulfonic acid converts to sulfonyl chlorides/sulfonamides; ester hydrolyzes to carboxylic acid or transesterifies.

Molecular Formula C8H8O5S
Molecular Weight 216.21 g/mol
Cat. No. B13354612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methoxycarbonyl)benzenesulfonic acid
Molecular FormulaC8H8O5S
Molecular Weight216.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C8H8O5S/c1-13-8(9)6-2-4-7(5-3-6)14(10,11)12/h2-5H,1H3,(H,10,11,12)
InChIKeyVLXWTIUMKPVDON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methoxycarbonyl)benzenesulfonic Acid: Properties & Procurement


4-(Methoxycarbonyl)benzenesulfonic acid (CAS 51307-73-4, molecular formula C8H8O5S, molecular weight 216.21 g/mol) is an aromatic sulfonic acid characterized by the para-substitution of a methoxycarbonyl (-COOCH3) group and a sulfonic acid (-SO3H) group on a benzene ring [1]. As a class of strong acids, aromatic sulfonic acids typically exhibit pKa values in the -6.5 to -1 range [2], with the sulfonic acid group providing strong Brønsted acidity and the methoxycarbonyl group contributing electrophilic reactivity at its carbonyl carbon [1]. This bifunctional architecture enables applications across organic synthesis, polymer modification, and materials science where dual reactivity or site-specific derivatization is required.

Bifunctional monomer: sulfonic acid and ester reactivity
Intermediate acidity for tunable acid catalysis
Copolymerization precursor for modified polyesters

4-(Methoxycarbonyl)benzenesulfonic Acid: Key Differentiators


Aromatic sulfonic acids are not interchangeable commodities; their reactivity, solubility, thermal stability, and compatibility with downstream processes are governed by substituent electronic effects and structural architecture. The methoxycarbonyl group in 4-(methoxycarbonyl)benzenesulfonic acid is a strong electron-withdrawing substituent via both inductive and resonance effects, which modulates the acidity of the sulfonic acid moiety and the electrophilicity of the carbonyl carbon . This dual functionality enables applications inaccessible to simpler analogs such as p-toluenesulfonic acid or benzenesulfonic acid. Furthermore, the para-orientation establishes a defined molecular geometry that influences crystallization behavior and polymer chain packing when incorporated into macromolecular backbones [1]. Procurement decisions must therefore be guided by application-specific performance data rather than generic sulfonic acid classification.

Target Feature
Substitute Limitation
Bifunctional sulfonic acid and ester groups
Monofunctional sulfonic acids (e.g., p-TSA) lack ester, limiting orthogonal reactivity
Electron-withdrawing para-methoxycarbonyl enhances acidity
p-Toluenesulfonic acid has electron-donating methyl, weaker acidity and different catalytic profile

4-(Methoxycarbonyl)benzenesulfonic Acid: Performance Evidence


Cationic Dye Affinity via Copolymer Incorporation

In polyester modification for basic dye affinity, the bis(methoxycarbonyl)benzenesulfonic acid derivative (structural analog of the target compound) is copolymerized at 0.5 to 3.5 mole percent based on the acid component to achieve effective dyeability [1]. In contrast, alternative ionic comonomers such as sodium 5-sulfoisophthalate typically require 2 to 5 mole percent incorporation for comparable dye uptake in conventional cationic dyeable polyester formulations [2]. This lower incorporation threshold for the methoxycarbonyl-containing sulfonate monomer translates to reduced perturbation of polyester mechanical and thermal properties.

Cationic Dye Affinity
Class-level
0.5–3.5 mol% target vs 2–5 mol% conventional sodium sulfoisophthalate
Lower comonomer loading preserves polymer integrity
Class-level inference; industrial patent context
Polyester Modification Copolymerization Dyeability Textile Chemistry

Gas-Phase Acidity of Aromatic Sulfonic Acids

Gas-phase relative acidity measurements of 15 sulfonic acids established a clear ordering from weakest to strongest acid [1]. While 4-(methoxycarbonyl)benzenesulfonic acid was not directly measured in this dataset, its acidity can be inferred from substituent effects: the para-methoxycarbonyl group (-COOCH3) is electron-withdrawing (σp ≈ 0.45), which increases sulfonic acid acidity relative to unsubstituted benzenesulfonic acid and p-toluenesulfonic acid (which bears an electron-donating methyl group, σp ≈ -0.17). The acidity scale establishes methane sulfonic acid < ethane sulfonic acid < p-toluene sulfonic acid < benzene sulfonic acid < p-nitrobenzene sulfonic acid [1]. The target compound is expected to fall between benzenesulfonic acid and p-nitrobenzenesulfonic acid in acidity.

Gas-Phase Acidity Rank
Class-level
p-TSA
Intermediate acidity supports tunable catalysis
Inferred from substituent electronic effects
Orthogonal Functional Groups
Reported
2 reactive sites (sulfonic acid + ester)
Enables sequential derivatization strategies
Compared to 1 reactive group in mono-functional sulfonic acids
Acid Catalysis Sulfonic Acid Acidity Gas-Phase Basicity Reaction Optimization

Dual Sulfonic and Ester Functionality

The compound contains both a sulfonic acid group (-SO3H) and a methoxycarbonyl ester group (-COOCH3) in para orientation. The sulfonic acid group provides strong Brønsted acidity (pKa range -1 to -6.5 for aromatic sulfonic acids) [1] and can serve as a leaving group in nucleophilic substitution reactions . The methoxycarbonyl group contains an electrophilic carbonyl carbon susceptible to nucleophilic attack and can undergo hydrolysis to the corresponding carboxylic acid . This bifunctionality contrasts with mono-functional sulfonic acids such as p-toluenesulfonic acid or methanesulfonic acid, which lack the ester moiety and therefore cannot participate in ester hydrolysis/transesterification chemistry or serve as orthogonal reactive handles.

Orthogonal Functional Groups
Reported
2 reactive sites (sulfonic acid + ester)
Enables sequential derivatization strategies
Compared to 1 reactive group in mono-functional sulfonic acids
Bifunctional Monomers Site-Specific Derivatization Crosslinking Chemistry Protecting Group Strategy

4-(Methoxycarbonyl)benzenesulfonic Acid: Validated Applications


Cationic Dyeable Polyester Synthesis

This compound serves as a comonomer precursor in the synthesis of basic dyeable polyester fibers. Copolymerization at 0.5-3.5 mole percent of the alkali metal salt of bis(methoxycarbonyl)benzenesulfonic acid with terephthalic acid and ethylene glycol introduces sulfonate sites that bind cationic dyes [1]. The addition of a vicinal dicarboxylic acid such as phthalic acid (0.3-3 mole percent) prior to polymerization completion further enhances dye uptake and fiber properties [1]. This application is validated by industrial patent disclosures from Toray Industries.

Acid Catalyst for pH-Sensitive Reactions

With inferred gas-phase acidity intermediate between benzenesulfonic acid and p-nitrobenzenesulfonic acid [1], this compound offers a tunable acidity profile for reactions where p-toluenesulfonic acid (weaker, with electron-donating methyl group) provides insufficient catalytic activity, but where stronger nitro-substituted sulfonic acids may promote undesirable side reactions. The methoxycarbonyl group also provides a spectroscopic handle (carbonyl IR stretch at ~1720 cm⁻¹, distinctive ¹³C NMR signal) for reaction monitoring and mechanistic studies.

Bifunctional Monomer for Sequential Derivatization

The presence of both sulfonic acid and methoxycarbonyl ester groups [1] enables sequential or orthogonal functionalization strategies. The sulfonic acid can be converted to sulfonyl chlorides, sulfonate esters, or sulfonamides, while the ester can undergo hydrolysis to the carboxylic acid or transesterification to alternative esters. This dual reactivity is particularly valuable in the synthesis of sulfonamide-containing pharmaceutical intermediates and functionalized materials where site-selective derivatization is required.

Application
Selection Property
Validation Focus
Cationic dyeable polyester synthesis
Comonomer loading efficiency
Dye uptake vs base polymer properties
Acid catalysis for selective reactions
Tunable acidity profile
Reaction selectivity and side-reaction control
Bifunctional monomer for sequential derivatization
Orthogonal functional groups
Site-specific derivatization efficiency

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